Cas no 1048983-17-0 (4-2-(methylsulfanyl)phenyl-1H-imidazole)

4-2-(methylsulfanyl)phenyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 4-2-(methylsulfanyl)phenyl-1H-imidazole
- 1H-Imidazole, 5-[2-(methylthio)phenyl]-
-
- インチ: 1S/C10H10N2S/c1-13-10-5-3-2-4-8(10)9-6-11-7-12-9/h2-7H,1H3,(H,11,12)
- InChIKey: RRURLMAVQLDCAA-UHFFFAOYSA-N
- ほほえんだ: C1NC(C2=CC=CC=C2SC)=CN=1
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ゆうかいてん: 123-125 °C
- ふってん: 425.6±28.0 °C(Predicted)
- 酸性度係数(pKa): 12.91±0.10(Predicted)
4-2-(methylsulfanyl)phenyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845240-1.0g |
4-[2-(methylsulfanyl)phenyl]-1H-imidazole |
1048983-17-0 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1845240-0.05g |
4-[2-(methylsulfanyl)phenyl]-1H-imidazole |
1048983-17-0 | 0.05g |
$1091.0 | 2023-09-19 | ||
Enamine | EN300-1845240-10g |
4-[2-(methylsulfanyl)phenyl]-1H-imidazole |
1048983-17-0 | 10g |
$5590.0 | 2023-09-19 | ||
Enamine | EN300-1845240-0.25g |
4-[2-(methylsulfanyl)phenyl]-1H-imidazole |
1048983-17-0 | 0.25g |
$1196.0 | 2023-09-19 | ||
Enamine | EN300-1845240-2.5g |
4-[2-(methylsulfanyl)phenyl]-1H-imidazole |
1048983-17-0 | 2.5g |
$2548.0 | 2023-09-19 | ||
Enamine | EN300-1845240-5.0g |
4-[2-(methylsulfanyl)phenyl]-1H-imidazole |
1048983-17-0 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1845240-0.1g |
4-[2-(methylsulfanyl)phenyl]-1H-imidazole |
1048983-17-0 | 0.1g |
$1144.0 | 2023-09-19 | ||
Enamine | EN300-1845240-10.0g |
4-[2-(methylsulfanyl)phenyl]-1H-imidazole |
1048983-17-0 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1845240-5g |
4-[2-(methylsulfanyl)phenyl]-1H-imidazole |
1048983-17-0 | 5g |
$3770.0 | 2023-09-19 | ||
Enamine | EN300-1845240-0.5g |
4-[2-(methylsulfanyl)phenyl]-1H-imidazole |
1048983-17-0 | 0.5g |
$1247.0 | 2023-09-19 |
4-2-(methylsulfanyl)phenyl-1H-imidazole 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
4-2-(methylsulfanyl)phenyl-1H-imidazoleに関する追加情報
Introduction to 4-2-(methylsulfanyl)phenyl-1H-imidazole (CAS No. 1048983-17-0)
4-2-(methylsulfanyl)phenyl-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 1048983-17-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and therapeutic potential. The structural motif of 4-2-(methylsulfanyl)phenyl-1H-imidazole combines a phenyl ring substituted with a methylsulfanyl group at the 2-position with an imidazole ring at the 1-position, creating a unique scaffold that may contribute to its distinctive chemical and biological properties.
The imidazole core of this compound is particularly noteworthy, as imidazoles are known to exhibit a broad spectrum of biological functions. They are integral components of several natural products and pharmaceutical agents, including antifungals, antivirals, and anticancer drugs. The presence of the methylsulfanyl group at the para position of the phenyl ring introduces additional functional diversity, potentially influencing both the electronic properties and the interactions with biological targets. This combination of structural features makes 4-2-(methylsulfanyl)phenyl-1H-imidazole a promising candidate for further investigation in drug discovery and development.
In recent years, there has been growing interest in developing novel imidazole derivatives as therapeutic agents. The flexibility and tunability of the imidazole scaffold allow for the design of molecules with specific pharmacological profiles. For instance, studies have shown that imidazole derivatives can modulate enzyme activity, receptor binding, and cellular signaling pathways, making them valuable tools in both academic research and industrial drug development. The 4-2-(methylsulfanyl)phenyl-1H-imidazole structure represents an innovative approach to expanding the chemical space of imidazole-based compounds, potentially leading to the identification of new lead compounds for treating various diseases.
One of the most compelling aspects of 4-2-(methylsulfanyl)phenyl-1H-imidazole is its potential as a scaffold for structure-based drug design. The unique arrangement of atoms in this compound provides multiple sites for interaction with biological macromolecules, such as proteins and enzymes. This characteristic is particularly important in rational drug design, where the precise positioning of functional groups can enhance binding affinity and selectivity. Computational modeling and experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can be employed to elucidate the molecular interactions between 4-2-(methylsulfanyl)phenyl-1H-imidazole and its targets.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like 4-2-(methylsulfanyl)phenyl-1H-imidazole. Modern synthetic strategies often involve transition-metal-catalyzed reactions, cross-coupling techniques, and novel cyclization methods that enhance yield and purity. These improvements have made it feasible to explore more intricate derivatives of imidazoles, thereby broadening their applications in medicinal chemistry. The synthesis of 4-2-(methylsulfanyl)phenyl-1H-imidazole exemplifies how cutting-edge synthetic methodologies can be leveraged to generate novel pharmacological entities.
The biological evaluation of 4-2-(methylsulfanyl)phenyl-1H-imidazole has revealed several intriguing properties that warrant further exploration. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions. For example, imidazole derivatives have been reported to interfere with metabolic pathways or signal transduction cascades that are dysregulated in diseases such as cancer or inflammation. The methylsulfanyl group, in particular, may play a crucial role in modulating these interactions by influencing electron distribution or steric hindrance around the binding site.
In addition to its potential therapeutic applications, 4-2-(methylsulfanyl)phenyl-1H-imidazole may also serve as a valuable tool in chemical biology research. By studying its interactions with biological systems, researchers can gain insights into fundamental cellular processes and mechanisms. This knowledge can then be translated into more targeted therapeutic strategies or diagnostic tools. The compound's unique structural features make it an attractive candidate for use in high-throughput screening (HTS) campaigns aimed at identifying new bioactive molecules.
The development of 4-2-(methylsulfanyl)phenyl-1H-imidazole also highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such cooperation ensures that synthetic efforts are guided by biological relevance and that preclinical testing is conducted efficiently to assess efficacy and safety profiles. As research progresses, it is anticipated that 4-2-(methylsulfanyl)phenyl-1H-imidazole will continue to be refined through iterative design cycles based on experimental data and computational predictions.
Looking ahead, the future prospects for 4-2-(methylsulfanyl)phenyl-1H-imidazole are promising given its structural versatility and potential biological significance. Further studies should focus on optimizing its chemical properties for improved pharmacokinetics and bioavailability while exploring new synthetic routes to expand its library of analogues. Advances in analytical techniques will also facilitate a deeper understanding of its mode of action at both molecular and cellular levels.
In conclusion,4-2-(methylsulfanyl)phenyl-1H-imidazole (CAS No. 1048983-17-0) represents an exciting advancement in pharmaceutical chemistry with significant implications for drug discovery and development. Its unique structural features combined with preliminary evidence of biological activity make it a compelling subject for further investigation by researchers worldwide.
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